Application Summary: This compound is used in the synthesis of pyridinium salts, which are integral to many natural products and pharmaceuticals.
Methods of Application: Synthetic routes involve complex reactions where the compound acts as a substrate to form structurally diverse pyridinium salts. Reaction conditions are meticulously controlled to ensure high yields.
Results and Outcomes: The synthesized pyridinium salts have shown versatility in their reactivity and importance in various applications, including as ionic liquids and in pharmaceuticals .
Application Summary: This compound is utilized in the synthesis of novel polymers with unique properties for industrial applications.
Methods of Application: It is polymerized with other monomers and the resulting polymers are tested for mechanical and thermal properties.
Results and Outcomes: The polymers exhibit desirable characteristics, such as increased durability or flexibility, suitable for specific uses.
3-Amino-5-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O and a molecular weight of approximately 160.60 g/mol. It is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring, which contributes to its unique properties. The compound is soluble in water and has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
These reactions facilitate the synthesis of various derivatives and complexes, enhancing its applicability in research and industry .
Research indicates that 3-Amino-5-methylpyridin-2-ol hydrochloride exhibits significant biological activity. It has been investigated for:
These properties make it a subject of interest in pharmaceutical research, particularly in the development of new therapeutic agents .
Synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride typically involves:
This straightforward synthetic pathway allows for efficient production of the compound suitable for laboratory and industrial applications .
3-Amino-5-methylpyridin-2-ol hydrochloride finds applications in various fields:
These applications highlight its versatility and importance in both research and practical applications .
Studies on the interactions of 3-Amino-5-methylpyridin-2-ol hydrochloride reveal important insights into its behavior:
Such studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .
Several compounds share structural similarities with 3-Amino-5-methylpyridin-2-ol hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Amino-1-methylpyridin-2(1H)-one hydrochloride | 1523570-95-7 | 0.77 |
6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 | 0.77 |
7-Amino-4-methylquinolin-2(1H)-one | 19840-99-4 | 0.77 |
4-Methyl-3-nitropyridin-2(1H)-one | 21901-18-8 | 0.74 |
The uniqueness of 3-Amino-5-methylpyridin-2-ol hydrochloride lies in its specific combination of amino and hydroxyl functional groups on the pyridine ring, which enhances its solubility and biological activity compared to other similar compounds. This positioning allows for distinct reactivity patterns and interaction capabilities that are not present in other related compounds .